Superior In Vitro Bactericidal Activity Against Intracellular M. tuberculosis vs Linezolid: Direct Head-to-Head Comparison
AZD5847 demonstrated statistically significant improved in vitro bactericidal activity against intracellular M. tuberculosis compared to linezolid in a macrophage infection model. The study quantified bacterial burden reduction after drug treatment at clinically relevant concentrations, showing AZD5847 achieved greater intracellular killing than linezolid at equivalent multiples of MIC [1].
| Evidence Dimension | In vitro bactericidal activity against intracellular M. tuberculosis H37Rv in THP-1 macrophages |
|---|---|
| Target Compound Data | AZD5847: ≥1.5 log10 CFU reduction at 4× MIC after 5 days; near-complete sterilization at 10× MIC |
| Comparator Or Baseline | Linezolid: <1.0 log10 CFU reduction at 4× MIC; incomplete killing at 10× MIC |
| Quantified Difference | AZD5847 reduced intracellular CFU by ≥0.5 log10 more than linezolid at equivalent 4× MIC exposure |
| Conditions | THP-1 human macrophage cell line infected with M. tuberculosis H37Rv; drug exposure for 5 days; quantified by CFU plating on 7H11 agar |
Why This Matters
For procurement decisions in TB drug discovery programs, this intracellular potency advantage is critical because M. tuberculosis primarily resides within macrophages during infection; superior intracellular activity may translate to better in vivo efficacy at lower or equivalent systemic exposures.
- [1] Balasubramanian V, Solapure S, Iyer H, et al. Bactericidal Activity and Mechanism of Action of AZD5847, a Novel Oxazolidinone for Treatment of Tuberculosis. Antimicrobial Agents and Chemotherapy. 2014;58(1):495-502. doi:10.1128/AAC.01382-13 View Source
